molecular formula C24H20BrN5O2S B11655398 (6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11655398
M. Wt: 522.4 g/mol
InChI Key: IPBUBVLOOGINCQ-VZKFJVGXSA-N
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Description

(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a thiadiazolo-pyrimidinone ring system, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the indole derivative and the thiadiazolo-pyrimidinone core. The key steps include:

    Formation of the Indole Derivative: This involves the reaction of 4-bromophenol with ethyl bromoacetate to form the corresponding ester, followed by cyclization to yield the indole derivative.

    Synthesis of the Thiadiazolo-Pyrimidinone Core: This step involves the reaction of ethyl isothiocyanate with hydrazine hydrate to form the thiadiazole ring, which is then fused with a pyrimidinone ring through a series of condensation reactions.

    Final Coupling and Cyclization: The indole derivative is then coupled with the thiadiazolo-pyrimidinone core under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for synthetic chemistry research.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for medical purposes.

Uniqueness

What sets (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of an indole moiety and a thiadiazolo-pyrimidinone ring system. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H20BrN5O2S

Molecular Weight

522.4 g/mol

IUPAC Name

(6Z)-6-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H20BrN5O2S/c1-2-21-28-30-22(26)19(23(31)27-24(30)33-21)13-15-14-29(20-6-4-3-5-18(15)20)11-12-32-17-9-7-16(25)8-10-17/h3-10,13-14,26H,2,11-12H2,1H3/b19-13-,26-22?

InChI Key

IPBUBVLOOGINCQ-VZKFJVGXSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)C(=O)N=C2S1

Origin of Product

United States

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